molecular formula C23H22N2O3 B2478006 tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate CAS No. 1272756-33-8

tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate

Cat. No.: B2478006
CAS No.: 1272756-33-8
M. Wt: 374.44
InChI Key: FVPPQWXFANOJFY-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate is a complex organic compound that belongs to the class of benzo[h]chromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-4-(pyridin-3-yl)benzaldehyde with tert-butyl acetoacetate in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, followed by cyclization to form the benzo[h]chromene core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include substituted benzo[h]chromenes, amines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can modulate signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate is unique due to its specific combination of functional groups and structural framework, which confer distinct biological activities and potential applications in various fields. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its versatility and research value.

Properties

IUPAC Name

tert-butyl 2-amino-4-pyridin-3-yl-4H-benzo[h]chromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-23(2,3)28-22(26)19-18(15-8-6-12-25-13-15)17-11-10-14-7-4-5-9-16(14)20(17)27-21(19)24/h4-13,18H,24H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPPQWXFANOJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C=CC4=CC=CC=C42)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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